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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful

cryopreservation and thawing of Human Embryonic Kidney (HEK) 293 cells. Adherence to

these best practices is crucial for maintaining high cell viability, ensuring post-thaw recovery,

and preserving cellular function for consistent and reproducible experimental outcomes.

Introduction
HEK293 cells are a fundamental tool in research and the biopharmaceutical industry, widely

used for recombinant protein production and viral vector generation.[1] The ability to properly

cryopreserve and thaw these cells is essential for cell banking, long-term storage, and efficient

experimental planning. This guide outlines optimized protocols and critical parameters to

maximize the recovery and performance of 293 cells after cryopreservation.

Key Considerations for Optimal Cryopreservation
and Thawing
Successful cryopreservation and thawing of 293 cells hinge on several critical factors that

minimize cellular stress and damage. These include the health of the cells prior to freezing, the

composition of the cryopreservation medium, the cooling rate, storage conditions, and the

thawing and recovery process.
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Cell Health: Cells should be in the logarithmic growth phase with high viability (>90%) before

cryopreservation.[2][3]

Cryopreservation Medium: The choice of cryopreservation medium is critical. A standard and

effective medium consists of a basal culture medium, a cryoprotective agent (CPA), and a

protein source, typically fetal bovine serum (FBS). Dimethyl sulfoxide (DMSO) is the most

commonly used CPA for 293 cells.[4] Serum-free formulations are also available and can

reduce variability.[5][6]

Controlled-Rate Freezing: A slow and controlled cooling rate of approximately -1°C per minute

is optimal for 293 cell cryopreservation.[3] This allows for gradual water dehydration from the

cells, preventing the formation of damaging intracellular ice crystals.[7] This can be achieved

using a controlled-rate freezer or a commercially available freezing container.[8][9]

Rapid Thawing: In contrast to the slow freezing process, thawing should be performed rapidly

to minimize the formation of ice crystals as the cells warm up.[10][11]

Quantitative Data Summary
The following tables summarize key quantitative parameters for the cryopreservation and

thawing of 293 cells, compiled from various sources.

Table 1: Cryopreservation Parameters
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Parameter Recommended Range Notes

Cell Density for Freezing 1 x 10⁶ - 40 x 10⁶ cells/mL

Higher densities (30-40 x 10⁶

cells/mL) have been shown to

be optimal for large-scale

applications.[12][13] For

routine lab-scale

cryopreservation, 1-5 x 10⁶

cells/mL is common.[14]

Cryoprotectant (DMSO) Conc. 5% - 10% (v/v)

10% DMSO is a widely used

and effective concentration.[1]

[3] Lower concentrations (5-

6%) can also be effective,

especially at higher cell

densities.[12][13]

Serum (FBS) Concentration
10% - 90% (v/v) in freezing

media

Can be complete growth

medium or higher

concentrations of FBS. Some

protocols use 90% FBS with

10% DMSO.[1]

Cooling Rate -1°C per minute

Critical for preventing

intracellular ice crystal

formation.[3][7]

Table 2: Thawing and Recovery Parameters
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Parameter Recommended Value Notes

Thawing Temperature 37°C
Rapid thawing in a water bath

is crucial.[10][15]

Thawing Time ≤1-2 minutes
Thaw until only a small ice

crystal remains.[10][14]

Centrifugation Speed 150 - 1000 x g

A gentle centrifugation step is

used to pellet the cells and

remove the cryoprotectant.[3]

[14] A common range is 200-

300 x g.[15][16]

Centrifugation Time 3 - 5 minutes

Sufficient to pellet the cells

without causing damage.[10]

[14]

Post-Thaw Viability >85%
Expected viability with

optimized protocols.[5][6][17]

Experimental Protocols
Protocol for Cryopreserving 293 Cells
This protocol describes a standard method for cryopreserving adherent 293 cells.

Materials:

Healthy, sub-confluent (70-90%) culture of 293 cells

Complete growth medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Trypsin-EDTA solution

Cryopreservation medium (e.g., 90% FBS, 10% DMSO or complete growth medium with

10% DMSO).[1] Prepare fresh.
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Sterile cryovials

Controlled-rate freezing container (e.g., Mr. Frosty™) or a controlled-rate freezer

-80°C freezer

Liquid nitrogen storage dewar

Procedure:

Aspirate the culture medium from the flask of 293 cells.

Wash the cell monolayer once with PBS.[3]

Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at

37°C until the cells detach (typically 1-5 minutes).[3]

Neutralize the trypsin by adding complete growth medium.

Transfer the cell suspension to a sterile conical tube.

Determine the total cell number and viability using a hemocytometer and trypan blue

exclusion.

Centrifuge the cell suspension at 150-250 x g for 5 minutes.[3]

Carefully aspirate the supernatant and resuspend the cell pellet in cold, freshly prepared

cryopreservation medium to the desired cell density (e.g., 1-5 x 10⁶ cells/mL).[14]

Aliquot the cell suspension into sterile cryovials.

Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer

overnight. This will achieve a cooling rate of approximately -1°C per minute.

The next day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol for Thawing 293 Cells
This protocol outlines the steps for reviving cryopreserved 293 cells.
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Materials:

Cryovial of frozen 293 cells

37°C water bath

70% ethanol

Sterile conical tube (15 mL or 50 mL)

Pre-warmed complete growth medium

Sterile culture flask or dish

Procedure:

Prepare a sterile conical tube with 9 mL of pre-warmed complete growth medium.[10]

Remove the cryovial from the liquid nitrogen dewar.

Immediately place the lower half of the vial in a 37°C water bath.[10]

Gently agitate the vial until the contents are almost completely thawed (a small ice crystal

should remain). This should take no longer than 1-2 minutes.[10][14]

Wipe the outside of the cryovial with 70% ethanol to decontaminate it.[10]

In a sterile biosafety cabinet, carefully open the vial and slowly transfer the thawed cell

suspension into the conical tube containing pre-warmed medium.

Centrifuge the cell suspension at 150-300 x g for 3-5 minutes to pellet the cells and remove

the cryopreservation medium.[14][15]

Aspirate the supernatant, being careful not to disturb the cell pellet.

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete

growth medium.

Transfer the cell suspension to a suitable culture flask or dish.
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Place the culture vessel in a 37°C, 5% CO₂ incubator.

The following day, check for cell attachment and replace the medium to remove any

remaining dead cells and residual cryoprotectant.[15]

Visualized Workflows
The following diagrams illustrate the key steps in the cryopreservation and thawing processes

for 293 cells.

Cell Preparation Freezing Process

Harvest Log-Phase Cells
(70-90% Confluent)

Count and Determine Viability
(>90%) Centrifuge (150-250 x g, 5 min) Resuspend in Cold

Cryopreservation Medium Aliquot into Cryovials Controlled-Rate Freezing
(-1°C/min to -80°C) Transfer to Liquid Nitrogen

Click to download full resolution via product page

Caption: Workflow for the cryopreservation of 293 cells.

Thawing Cell Recovery

Retrieve Vial from
Liquid Nitrogen

Rapid Thaw at 37°C
(≤1-2 min) Transfer to Pre-warmed Medium Centrifuge (150-300 x g, 3-5 min) Resuspend in Fresh Medium Plate in Culture Vessel Incubate at 37°C, 5% CO₂
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Caption: Workflow for the thawing and recovery of 293 cells.

Troubleshooting
Low Post-Thaw Viability:

Cause: Sub-optimal cell health before freezing, incorrect cooling rate, or slow thawing.
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Solution: Ensure cells are in the logarithmic growth phase and have high viability before

freezing. Use a controlled-rate freezing method. Thaw cells rapidly and efficiently.[11]

Cell Clumping:

Cause: Over-trypsinization or harsh pipetting.

Solution: Minimize trypsin exposure time and handle the cell suspension gently during

resuspension.

Poor Cell Attachment:

Cause: Low viability, residual DMSO toxicity, or improper coating of the culture vessel.

Solution: Ensure high cell viability post-thaw. Change the medium the day after thawing to

remove residual DMSO and dead cells.[15] For some 293 variants, pre-coating culture

vessels with an attachment factor may be beneficial. It can sometimes take up to two days

for HEK293T cells to attach after thawing.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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